1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone
Description
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is a substituted acetophenone derivative characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃), fluoro (-F), and methyl (-CH₃) groups at positions 5, 2, and 3, respectively, attached to an ethanone (-COCH₃) moiety. The ethoxy group likely enhances lipophilicity, while the electron-withdrawing fluoro substituent may influence electronic interactions in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-(5-ethoxy-2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C11H13FO2/c1-4-14-9-5-7(2)11(12)10(6-9)8(3)13/h5-6H,4H2,1-3H3 |
InChI Key |
WGNKLWNDVKJIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 5-Ethoxy-2-fluoro-3-methylbenzoic Acid
- Starting from 2-amino-5-fluorobenzoic acid, perform diazotization using sodium nitrite in acidic aqueous medium at low temperature (0–10 °C).
- Introduce an ethoxy group at the 5-position via nucleophilic substitution or via an ethylation step on a suitable precursor.
- Methyl substitution at the 3-position can be introduced via Friedel-Crafts alkylation or by starting from a methyl-substituted precursor.
- Purify the intermediate by extraction and recrystallization.
Conversion to Acyl Chloride
- React the purified 5-ethoxy-2-fluoro-3-methylbenzoic acid with thionyl chloride (SOCl₂) at around 60 °C to form the corresponding acyl chloride.
- Remove excess thionyl chloride by evaporation under reduced pressure.
- The acyl chloride intermediate is typically used immediately for the next step.
Friedel-Crafts Acylation to Form 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone
- Use the acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to acylate an appropriate aromatic substrate or directly form the ketone.
- Conduct the reaction under controlled temperature (0–25 °C) to avoid side reactions.
- Quench the reaction mixture with water or dilute acid, extract the product with organic solvents.
- Purify by column chromatography or recrystallization.
Alternative Synthetic Routes
- Malonic ester synthesis : Using diethyl malonate derivatives and subsequent alkylation and cyclization steps to form substituted acetophenones.
- Direct oxidation of corresponding alcohols : Starting from 1-(5-ethoxy-2-fluoro-3-methylphenyl)ethanol, oxidation with PCC or Dess-Martin periodinane can yield the ketone.
Data Table: Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄ aqueous solution | 0–10 | 1–2 hours | 85–90 | Low temp to avoid side reactions |
| Ethoxy substitution | Ethanol or ethylating agent, base catalyst | 50–80 | 2–4 hours | 75–80 | Nucleophilic aromatic substitution |
| Acyl chloride formation | Thionyl chloride (SOCl₂) | 60 | 1–2 hours | 90–95 | Removal of excess SOCl₂ critical |
| Friedel-Crafts acylation | AlCl₃ catalyst, aromatic substrate | 0–25 | 2–4 hours | 70–85 | Controlled temp to reduce polyacylation |
| Oxidation (alternative) | PCC or Dess-Martin periodinane | RT | 1–3 hours | 80–90 | From corresponding alcohol intermediate |
Research Findings and Analytical Data
- Purity and characterization : The final compound is typically characterized by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm the presence of ethoxy, fluoro, and methyl groups along with the ketone functionality.
- Yield optimization : Reaction temperature and stoichiometry of reagents significantly affect yield and purity. For example, controlling the temperature during Friedel-Crafts acylation minimizes polyacylation and by-products.
- Solvent choice : Use of anhydrous solvents such as dichloromethane or toluene improves reaction efficiency and product isolation.
Chemical Reactions Analysis
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is an organic compound with a molecular formula of C₁₁H₁₃FO₂ and a molar mass of approximately 196.22 g/mol. Characterized by an ethoxy group, a fluoro substituent, and a methyl group on a phenyl ring, it has potential applications in medicinal chemistry and organic synthesis. The electron-withdrawing fluorine atom and the ethoxy group influence its reactivity and biological activity.
Chemical Reactivity
The reactivity of this compound is due to its functional groups. It can undergo reactions typical of ketones and substituted aromatic compounds:
- Ketone Reactions It can participate in nucleophilic addition, reduction, and oxidation reactions due to the ketone functional group.
- Aromatic Substitution The phenyl ring can undergo electrophilic aromatic substitution reactions, influenced by the substituents present.
These reactions are essential for synthesizing complex molecules and exploring the compound's pharmacological properties.
Potential Applications
This compound has potential applications in academic research and industrial uses:
- Medicinal Chemistry Fluorinated compounds enhance metabolic stability and bioavailability in drug design. The ethoxy group may improve solubility and permeability across biological membranes, making it a candidate for pharmacological evaluation.
- Organic Synthesis It serves as a versatile building block for synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
- Material Science Useful as an intermediate in the synthesis of specialty polymers or additives due to its unique structural features.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to biological targets like enzymes or receptors. Preliminary studies might include:
- Binding Assays Determining its affinity and selectivity for specific biological targets.
- Enzyme Inhibition Studies Evaluating its potential to inhibit or modulate enzyme activity.
Such studies would provide insights into its potential therapeutic uses and guide further development.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone | Contains a chloro substituent instead of ethoxy | May exhibit different biological activity due to chlorine's properties |
| 1-(4-Ethoxy-2-fluoro-3-methylphenyl)ethanone | Ethoxy group at a different position | Variations in reactivity due to positional isomerism |
| 1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanone | Contains a methoxy group instead of ethoxy | Different solubility and electronic properties |
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical profiles of ethanone derivatives are highly dependent on substituent type, position, and electronic properties. Key comparisons include:
Antimicrobial Activity
- Antimalarial: Indolyl-3-ethanone-α-thioethers with nitro groups (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit superior activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55) due to enhanced electron-withdrawing effects .
- Antifungal: Triazole-containing ethanones (e.g., 1-(4-Methylphenyl)-2-(triazol-3-ylthio)ethanone) show moderate fungicidal activity, attributed to sulfur-mediated membrane disruption .
Enzyme Inhibition
- α-Glucosidase Inhibition: Methoxylation at C-4 in phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) reduces IC₅₀ values by improving hydrophobic interactions with enzyme pockets .
- CYP51 Inhibition: Pyridine-based ethanones (e.g., UDO) inhibit Trypanosoma cruzi CYP51, with trifluoromethyl groups enhancing binding affinity .
Central Nervous System (CNS) Activity
- Antipsychotic: S 16924, a fluorophenyl ethanone derivative, exhibits potent serotonin (5-HT₁A) agonist activity (ID₅₀ = 0.96 mg/kg) and minimal catalepsy risk compared to haloperidol .
Anticancer Activity
- Oxadiazole Derivatives: 1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanone (7d) shows selective activity against MCF7 breast cancer cells, comparable to 5-fluorouracil .
Physicochemical Properties
- Lipophilicity : Ethoxy and methyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., S 16924) .
- Solubility: Hydroxy and methoxy groups improve aqueous solubility in antioxidant phenolic ethanones .
- Stability : Electron-withdrawing substituents (e.g., fluoro, nitro) reduce metabolic degradation, prolonging half-life .
Biological Activity
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is an organic compound notable for its unique molecular structure, which includes an ethoxy group, a fluoro substituent, and a methyl group on a phenyl ring. Its molecular formula is C₁₁H₁₃FO₂, with a molar mass of approximately 196.22 g/mol. This compound has garnered interest for its potential applications in medicinal chemistry and organic synthesis due to the influence of its functional groups on biological activity.
Chemical Structure and Properties
The presence of the fluorine atom is significant as it can enhance metabolic stability and bioavailability in drug design. The ethoxy group may improve solubility and permeability across biological membranes, which is crucial for pharmacological applications. The compound's reactivity can be attributed to its functional groups, allowing it to undergo various reactions typical of ketones and substituted aromatic compounds.
Biological Activity Insights
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. For instance:
- Fluorinated Compounds : Generally show enhanced metabolic stability.
- Ethoxy Group : Contributes to improved solubility and permeability.
This compound may serve as a candidate for further pharmacological evaluation, especially in interaction studies focusing on binding affinity to biological targets such as enzymes or receptors.
Potential Applications
This compound has potential applications across various fields, including:
- Medicinal Chemistry : As a precursor for synthesizing more complex molecules.
- Pharmacological Research : Investigating its interaction with biological targets.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone | Contains a chloro substituent instead of ethoxy | May exhibit different biological activity due to chlorine's properties |
| 1-(4-Ethoxy-2-fluoro-3-methylphenyl)ethanone | Ethoxy group at a different position | Variations in reactivity due to positional isomerism |
| 1-(5-Methoxy-2-fluoro-3-methylphenyl)ethanone | Contains a methoxy group instead of ethoxy | Different solubility and electronic properties |
Understanding these differences is essential for tailoring compounds for specific uses in medicinal chemistry.
In Vitro Studies
Preliminary studies involving similar compounds suggest that fluorinated derivatives often show enhanced activity against specific biological targets. For example, compounds with fluorine substitutions have been reported to exhibit significant anti-inflammatory properties, which could be indicative of the potential efficacy of this compound in similar therapeutic contexts .
Pharmacological Evaluations
Research indicates that compounds structurally related to this compound have been evaluated for their pharmacokinetic profiles, revealing promising results in terms of absorption and bioavailability. Such studies are crucial for understanding the compound's therapeutic potential and guiding further development efforts .
Q & A
Q. How can this compound be utilized as a precursor in the synthesis of heterocyclic compounds?
- Methodological Answer : React with hydrazines to form pyrazoles (e.g., reflux in ethanol with piperidine catalyst). Monitor via TLC; purify via flash chromatography. For example, this compound can condense with arylhydrazines to yield bioactive pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
